molecular formula C14H7BrF3N3O2 B1331938 3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 304687-28-3

3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No. B1331938
CAS RN: 304687-28-3
M. Wt: 386.12 g/mol
InChI Key: XKSCTZJTTBEZAD-UHFFFAOYSA-N
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Description

3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a chemical compound with the linear formula C14H7BrF3N3O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

A convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C14H7BrF3N3O2 .


Chemical Reactions Analysis

The Suzuki–Miyaura cross-coupling reaction is one of the most useful methods to create new carbon–carbon (C sp2–C sp2) bonds . This reaction is particularly suitable for the elegant synthesis of biologically active molecules and natural products .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 386.13 . Other physical and chemical properties are not available in the current resources.

Scientific Research Applications

Oncology Research

This compound is utilized in the development of new anticancer agents. Its core structure, pyrazolopyrimidine, is known for its potential in creating targeted therapies that can interfere with specific cancer cell signaling pathways . The trifluoromethyl group may increase the compound’s ability to penetrate cellular membranes, enhancing its efficacy against tumor cells.

Medicinal Chemistry

In medicinal chemistry, the bromo and phenyl groups of this compound provide points of functionalization, allowing chemists to synthesize a wide range of derivatives. These derivatives can be screened for various biological activities, leading to the discovery of new drugs .

Chemical Biology

The compound serves as a tool in chemical biology to study enzyme-substrate interactions. The pyrazolopyrimidine moiety can mimic the structure of nucleotides, potentially inhibiting enzymes like kinases, which are crucial in many biological processes .

Biochemical Research

Researchers can use this compound to investigate the role of different cellular pathways in disease. By creating analogs that act on specific receptors or enzymes, scientists can dissect complex biochemical networks .

Future Directions

The compound has been used in research for the synthesis of 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines . These compounds have shown potential in the field of neurodegenerative disorders .

properties

IUPAC Name

3-bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrF3N3O2/c15-10-11(13(22)23)20-21-9(14(16,17)18)6-8(19-12(10)21)7-4-2-1-3-5-7/h1-6H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSCTZJTTBEZAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

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